molecular formula C13H20N2O2 B1321056 (R)-Tert-butyl (2-amino-2-phenylethyl)carbamate CAS No. 188875-37-8

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate

Cat. No.: B1321056
CAS No.: 188875-37-8
M. Wt: 236.31 g/mol
InChI Key: CLUUDOMFHPDBIR-NSHDSACASA-N
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Description

®-Tert-butyl (2-amino-2-phenylethyl)carbamate is a chiral compound with the molecular formula C13H20N2O2. It is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions. The compound is characterized by the presence of a tert-butyl group, an amino group, and a phenylethyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Tert-butyl (2-amino-2-phenylethyl)carbamate typically involves the reaction of ®-2-amino-2-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product after purification.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: ®-Tert-butyl (2-amino-2-phenylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Primary amines.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

®-Tert-butyl (2-amino-2-phenylethyl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for amines, facilitating the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The primary mechanism of action of ®-Tert-butyl (2-amino-2-phenylethyl)carbamate involves its role as a protecting group. By forming a stable carbamate linkage with the amino group, it prevents unwanted side reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

    Benzyl (2-amino-2-phenylethyl)carbamate: Similar in structure but with a benzyl group instead of a tert-butyl group.

    Ethyl (2-amino-2-phenylethyl)carbamate: Contains an ethyl group instead of a tert-butyl group.

    Methyl (2-amino-2-phenylethyl)carbamate: Features a methyl group in place of the tert-butyl group.

Uniqueness: ®-Tert-butyl (2-amino-2-phenylethyl)carbamate is unique due to the steric hindrance provided by the tert-butyl group, which offers greater stability and selectivity in reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry where precise control over reaction pathways is required.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUUDOMFHPDBIR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198258
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188875-37-8
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188875-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester (23 g, 63 mmol) in THF (180 mL) and MeOH (180 mL) was added 85% hydrazine hydrate (37 mL, 630 mmol) slowly. The resulting mixture was heated to 65° C. for 15 hours. The reaction mixture was cooled to room temperature, then concentrated to dryness. The residue was purified by column chromatography on silica gel (dichloromethane:MeOH, 100:1, 1% NH3 H2O) to give (2-amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester as a white solid. (Yield 7.4 g, 50%). 1H NMR (300 MHz, CDCl3): δ 7.35-7.24 (m, 5H), 4.81 (brs, 1H), 4.08-4.03 (m, 1H), 3.38-3.21 (m, 2H), 1.44 (s, 9H). LC-MS: [M+H]+ 237.
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37 mL
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180 mL
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180 mL
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Synthesis routes and methods III

Procedure details

A solution of 1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate (2 g, 5.46 mmol) and either MeNH2 (40 wt % in H2O, 10 eq.) or NH2NH2 (10 eq.) in MeOH (0.5M, 10 mL) was heated to 60° C. in a sealed tube. After 12 h, the solution was concentrated and purified via column chromatography (silica-dry load, 2% MeOH in DCM (1% NH4OH)) affording the title compound (1.1 g, 85%) as a white solid: LC-MS (ES) m/z=237 (M+H)+.
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1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate
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2 g
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10 mL
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85%

Synthesis routes and methods IV

Procedure details

A solution of 1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate (2 g, 5.46 mmol) and either MeNH2 (40 wt % in H2O, 10 eq.) or NH2NH2 (10 eq.) in MeOH (0.5M, 10 mL) was heated to 60° C. in a sealed tube. After 12 h, the solution was concentrated and purified via column chromatography (silica-dry load, 2% MeOH in DCM (1% NH4OH)) affording the title compound (1.1 g, 85%) as a white solid: LC-MS (ES) m/z=237 (M+H)+.
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10 mL
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Yield
85%

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